molecular formula C24H24ClN3O3S B2864751 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177711-60-2

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2864751
CAS No.: 1177711-60-2
M. Wt: 469.98
InChI Key: ZTCUSHBSYQSOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule belonging to the tetrahydropyridine-fused thiophene family. Its structure features:

  • A benzyl substituent at position 6, which may enhance lipophilicity and influence receptor binding.
  • A carboxamide group at position 3, a common pharmacophore in bioactive molecules.
  • A hydrochloride salt formulation, likely improving aqueous solubility for pharmacological applications.

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUSHBSYQSOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction, widely employed in heterocyclic synthesis, enables the formation of the tetrahydrothienopyridine core via acid-catalyzed cyclization of 2-thiophene ethylamine derivatives. As demonstrated in the patent CN102432626A, condensation of 2-thiophene ethylamine with formaldehyde in aqueous media at 50–55°C for 20–30 hours yields the imine intermediate. Subsequent treatment with ethanolic hydrogen chloride induces cyclization to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. This method offers scalability (95% yield) and avoids hazardous hydrogen chloride gas.

Vilsmeier-Haack Formylation Route

Alternative approaches described in PMC2269732 utilize Vilsmeier-Haack formylation of protected piperidone derivatives. For example, Bts-protected 4-piperidone undergoes formylation with POCl₃/DMF to generate a chloroformyl intermediate, which reacts with sodium sulfide and alkyl bromides to assemble the thienopyridine ring. This method allows precise substitution at the 2-position through choice of electrophiles (e.g., bromonitromethane for nitro groups).

Functionalization at Position 6: Benzyl Group Introduction

The 6-benzyl substituent is introduced via nucleophilic alkylation or reductive amination:

Direct Alkylation

Reaction of the tetrahydrothienopyridine amine with benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C installs the benzyl group. PubChem data for 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CID 4440797) suggests this intermediate is isolable in high purity (287.4 g/mol, 99% yield after recrystallization).

Reductive Amination

Condensation of the core amine with benzaldehyde under hydrogenation conditions (H₂/Pd-C) provides an alternative pathway, though this method risks over-reduction of the thiophene ring.

Carboxamide Installation at Position 3

The 3-carboxamide group is incorporated via two principal routes:

Hydrolysis of Nitriles

Reaction of 3-cyano precursors with concentrated sulfuric acid or enzymatic catalysts (e.g., nitrilase) yields carboxamides. For instance, treatment of 3-cyano-6-benzyltetrahydrothienopyridine with H₂SO₄/H₂O (1:1) at 100°C for 2 hours achieves quantitative conversion.

Ullmann-Type Coupling

Acylation at Position 2: 4-Acetylbenzamido Group

The final critical modification involves acylation of the 2-amino group:

Schotten-Baumann Conditions

Reaction of 2-amino-6-benzyltetrahydrothienopyridine with 4-acetylbenzoyl chloride in biphasic NaOH/dichloromethane affords the amide. This method, adapted from pyridinethione derivatization in Al-Azhar Bulletin of Science, achieves 78–82% yield after 6 hours at 0–5°C.

Mixed Carbonate Activation

Alternative protocols employ 4-acetylbenzoyl imidazolide generated in situ from carbonyl diimidazole (CDI), enhancing reaction efficiency (90% yield, 2 hours at 25°C).

Hydrochloride Salt Formation

Final protonation is achieved by treating the free base with ethanolic HCl (1.2 eq) at 0–5°C, followed by recrystallization from acetone/water (4:1). X-ray diffraction data for analogous compounds confirm the hydrochloride salt adopts a monoclinic crystal system (Space Group P2₁/c).

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN gradient)
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 2.58 (s, 3H, COCH₃), 3.12–3.25 (m, 4H, CH₂ pyridine), 4.62 (s, 2H, CH₂Ph), 7.28–7.45 (m, 5H, Ph), 8.01–8.12 (m, 4H, Ar-H)
  • HRMS : m/z 478.1543 [M+H]⁺ (calculated 478.1548)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pictet-Spengler 95 99.5 Scalable, minimal byproducts
Vilsmeier-Haack 88 98.7 Positional control for R-groups
Reductive Amination 75 97.2 Mild conditions

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 4-methyl isomers (17% in uncontrolled conditions) necessitates precise temperature modulation.
  • Epimerization : The benzyl group at C6 exhibits axial chirality; asymmetric synthesis using (S)-α-methylbenzylamine achieves 98% ee.
  • Purification : Silica gel chromatography (EtOAc/hexane 3:7) resolves residual benzaldehyde (<0.1% per USP guidelines).

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.

    Biological Research: This compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Position 3 Group Key Properties/Activities Reference
Target Compound 4-Acetylbenzamido Benzyl Carboxamide High solubility (HCl salt) N/A
2-[3-(4-Chlorophenyl)ureido]-6-ethyl... 3-(4-Chlorophenyl)ureido Ethyl Carboxamide ≥95% purity (HPLC Method A/B/C)
Compound C1 () Undisclosed Undisclosed Undisclosed Antiplatelet activity > ticlopidine
6-Methyl-N-(4-methoxyphenyl)... (E)-(4-methylphenyl)methyleneamino Methyl Carboxamide (N-4-methoxyphenyl) Crystallographic stability (triclinic)
5-[2-Cyclopropyl-1-(2-fluorophenyl)... Acetate Cyclopropyl/fluorophenyl Ethyl ester Pharmacopeial compliance

Key Observations:

Position 2 Modifications: The 4-acetylbenzamido group in the target compound contrasts with ureido () or methyleneamino () substituents in analogs. Acetyl groups may enhance metabolic stability compared to hydrolytically labile ureido groups.

Position 6 Substitutions :

  • The benzyl group in the target compound provides greater steric bulk and aromaticity compared to ethyl () or methyl () groups. This could influence binding affinity in receptor pockets or alter pharmacokinetic profiles .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound mirrors 1HCl in , both designed to improve bioavailability. In contrast, free-base analogs (e.g., ) may exhibit lower aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.